molecular formula C19H21N3O4 B3866895 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B3866895
M. Wt: 355.4 g/mol
InChI Key: BOFBUKYGCTYWEJ-RGVLZGJSSA-N
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Description

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, which is further connected to an oxoacetamide group. The presence of dimethoxy and dimethyl substituents adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled temperature conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various

Properties

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-5-6-15(9-13(12)2)21-18(23)19(24)22-20-11-14-10-16(25-3)7-8-17(14)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFBUKYGCTYWEJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Reactant of Route 2
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

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